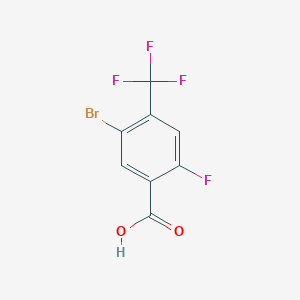
5-Brom-2-Fluor-4-(Trifluormethyl)benzoesäure
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3BrF4O2 and its molecular weight is 287.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird bei der Synthese verschiedener Pharmazeutika verwendet. Das Vorhandensein mehrerer Halogenatome macht sie zu einem wertvollen Vorläufer bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) mit verbesserter Rezeptoraktivität. Die Trifluormethylgruppe verbessert insbesondere die metabolische Stabilität und Bioverfügbarkeit von Pharmazeutika .
Entwicklung von Agrochemikalien
In der Agrochemieforschung dienen halogenierte Benzoesäuren als Bausteine für die Synthese von Herbiziden und Fungiziden. Die spezifische Struktur von 5-Brom-2-Fluor-4-(Trifluormethyl)benzoesäure könnte genutzt werden, um neue Verbindungen mit potenziellen Anwendungen im Pflanzenschutz zu entwickeln .
Materialwissenschaften
Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem Kandidaten für die Modifizierung der Oberflächeneigenschaften von Materialien. So kann sie beispielsweise verwendet werden, um fluorierte Phenylringe in Polymere einzubringen, was zu Materialien mit veränderter Hydrophobie oder thermischer Stabilität führen kann .
Katalyse
In der Katalyse kann diese Verbindung als Ligand oder Modifikator wirken, um die Aktivität und Selektivität von Katalysatoren zu beeinflussen. Ihre elektronenziehenden Gruppen können die elektronischen Eigenschaften von Metallzentren in Katalysatoren verändern, was möglicherweise zu effizienteren katalytischen Prozessen führt .
Organische Synthese
Sie ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Ihre reaktive benzylische Position ist für verschiedene Transformationen zugänglich, wie z. B. die radikalische Bromierung und nucleophile Substitution, die für die Konstruktion komplexer organischer Moleküle von grundlegender Bedeutung sind .
Analytische Chemie
Als interner Standard in der Gaschromatographie-Massenspektrometrie (GC/MS) unterstützt diese Verbindung die Ultra-Spurenanalyse fluorierter aromatischer Carbonsäuren. Ihre klar definierte Struktur und ihre Eigenschaften gewährleisten eine genaue Quantifizierung in analytischen Verfahren .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is G protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, triggering a cascade of cellular responses.
Mode of Action
The trifluoromethyl and fluoride group introduced by 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Result of Action
The molecular and cellular effects of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid’s action depend on the specific G protein-coupled receptor it targets. For instance, if the receptor is involved in cell growth, the compound’s action could potentially influence cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain conditions may favor the formation of the halogen bond between the compound and its target .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBSHQZFMLXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















